molecular formula C13H15F3O3 B12655375 Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate

Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate

Cat. No.: B12655375
M. Wt: 276.25 g/mol
InChI Key: XBWQHOIGKRQHKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate is an organic compound with the molecular formula C12H13F3O3 It is a derivative of butanoic acid and contains a trifluoromethyl group attached to a phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate typically involves the esterification of 4-[2-(trifluoromethyl)-phenoxy]butanoic acid with ethanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques, such as chromatography, can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 4-[2-(trifluoromethyl)-phenoxy]butanoic acid.

    Reduction: Formation of 4-[2-(trifluoromethyl)-phenoxy]butanol.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4,4,4-trifluoro-2-butynoate: Another trifluoromethyl-containing ester with different structural features.

    Ethyl 4,4,4-trifluoro-2-butenoate: A related compound with a double bond in the butanoate chain.

Uniqueness

Ethyl 4-[2-(trifluoromethyl)-phenoxy]butanoate is unique due to the presence of both a phenoxy group and a trifluoromethyl group. This combination imparts distinct chemical and physical properties, such as increased stability and lipophilicity, making it valuable for various applications.

Properties

Molecular Formula

C13H15F3O3

Molecular Weight

276.25 g/mol

IUPAC Name

ethyl 4-[2-(trifluoromethyl)phenoxy]butanoate

InChI

InChI=1S/C13H15F3O3/c1-2-18-12(17)8-5-9-19-11-7-4-3-6-10(11)13(14,15)16/h3-4,6-7H,2,5,8-9H2,1H3

InChI Key

XBWQHOIGKRQHKW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCOC1=CC=CC=C1C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.